(1R,3aR,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one
(1R,3aR,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one
Brand Name:
Vulcanchem
CAS No.:
66251-18-1
VCID:
VC21070518
InChI:
InChI=1S/C18H32O/c1-13(2)7-5-8-14(3)15-10-11-16-17(19)9-6-12-18(15,16)4/h13-16H,5-12H2,1-4H3/t14-,15-,16+,18-/m1/s1
SMILES:
CC(C)CCCC(C)C1CCC2C1(CCCC2=O)C
Molecular Formula:
C18H32O
Molecular Weight:
264.4 g/mol
(1R,3aR,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)hexahydro-1H-inden-4(2H)-one
CAS No.: 66251-18-1
Cat. No.: VC21070518
Molecular Formula: C18H32O
Molecular Weight: 264.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66251-18-1 |
|---|---|
| Molecular Formula | C18H32O |
| Molecular Weight | 264.4 g/mol |
| IUPAC Name | (1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one |
| Standard InChI | InChI=1S/C18H32O/c1-13(2)7-5-8-14(3)15-10-11-16-17(19)9-6-12-18(15,16)4/h13-16H,5-12H2,1-4H3/t14-,15-,16+,18-/m1/s1 |
| Standard InChI Key | ATMUYWZMPLKPEJ-XLMAVXFVSA-N |
| Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C |
| SMILES | CC(C)CCCC(C)C1CCC2C1(CCCC2=O)C |
| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCCC2=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator